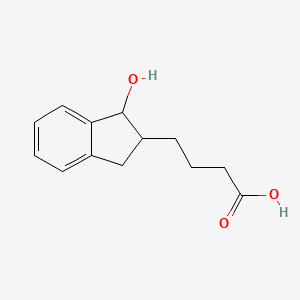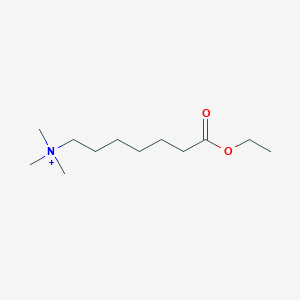
7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has unique structural features that make it valuable in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium typically involves the alkylation of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in closed batch processes to minimize exposure and ensure safety. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halides or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines .
Scientific Research Applications
7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture studies and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of 7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to cell lysis and antimicrobial effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
7-Ethoxy-N,N,N-trimethyl-7-oxoheptan-1-aminium is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These features make it particularly valuable in specialized applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
61413-35-2 |
|---|---|
Molecular Formula |
C12H26NO2+ |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
(7-ethoxy-7-oxoheptyl)-trimethylazanium |
InChI |
InChI=1S/C12H26NO2/c1-5-15-12(14)10-8-6-7-9-11-13(2,3)4/h5-11H2,1-4H3/q+1 |
InChI Key |
VYFNCFGCMVPCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-methyl-2,3-dihydrothieno[2,3-d][1,3]thiazole](/img/structure/B14574314.png)

![[(1R)-Cyclohex-3-en-1-yl]acetic acid](/img/structure/B14574323.png)
![2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14574327.png)
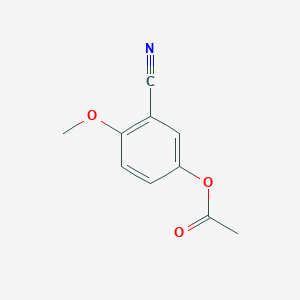
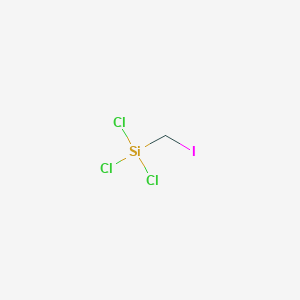
![4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine](/img/structure/B14574347.png)
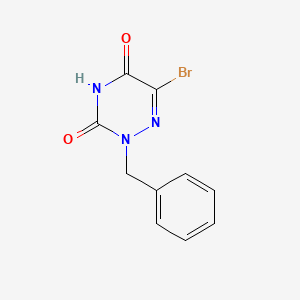
![Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate](/img/structure/B14574359.png)
![[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid](/img/structure/B14574362.png)
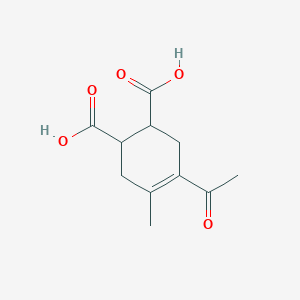
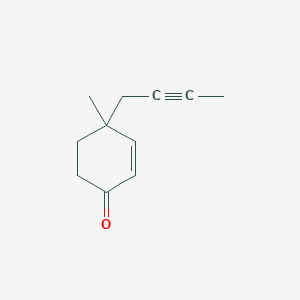
![[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate](/img/structure/B14574385.png)
